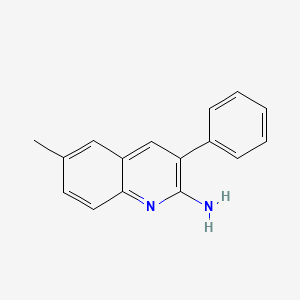
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-, also known as (2,4-dichlorophenyl)(3,4-dichlorophenyl)methanone, is an organic compound with the molecular formula C13H8Cl4O. This compound belongs to the class of organic compounds known as benzophenones, which are characterized by a ketone attached to two phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,4-dichlorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient separation techniques to isolate the desired compound from the reaction mixture.
化学反应分析
Types of Reactions
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichlorophenylmethanol.
Substitution: Formation of substituted benzophenones with various functional groups.
科学研究应用
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound.
相似化合物的比较
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- can be compared with other similar compounds such as:
Benzophenone: A simpler structure with two phenyl groups attached to a ketone.
(3,4-Dichlorophenyl)(phenyl)methanone: Similar structure but with only one dichlorophenyl group.
(2,4-Dichlorophenyl)(3,4-dihydro-2(1H)-isoquinolinyl)methanone: Contains an isoquinoline ring instead of a second phenyl group.
The uniqueness of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- lies in its specific arrangement of dichlorophenyl groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
264870-84-0 |
|---|---|
分子式 |
C13H6Cl4O |
分子量 |
320.0 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H |
InChI 键 |
IOGWMBCCXUSBDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)


![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)


![N'-Prop-2-yn-1-yl-N-[4-(1,3-thiazol-4-yl)phenyl]methanimidamide](/img/structure/B14132760.png)



![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
